3-Amino-3-cyclopropylpropanamide hydrochloride
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Overview
Description
3-Amino-3-cyclopropylpropanamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol It is a hydrochloride salt form of 3-amino-3-cyclopropylpropanamide, characterized by the presence of an amino group and a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-cyclopropylpropanamide hydrochloride typically involves the reaction of cyclopropylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired amide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-cyclopropylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines or alcohols .
Scientific Research Applications
3-Amino-3-cyclopropylpropanamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-3-cyclopropylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl ring can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
3-Amino-3-cyclopropylpropanamide: The parent compound without the hydrochloride salt.
3-Amino-3-cyclopropylpropanoic acid: A related compound with a carboxylic acid group instead of an amide.
Cyclopropylamine: A simpler compound with only the cyclopropyl and amino groups.
Uniqueness: 3-Amino-3-cyclopropylpropanamide hydrochloride is unique due to its combination of an amino group, a cyclopropyl ring, and an amide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-amino-3-cyclopropylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H2,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUPZEUAZZOGRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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